molecular formula C14H14N2O B139811 N-(2,6-dimethylphenyl)pyridine-2-carboxamide CAS No. 39627-98-0

N-(2,6-dimethylphenyl)pyridine-2-carboxamide

Cat. No.: B139811
CAS No.: 39627-98-0
M. Wt: 226.27 g/mol
InChI Key: SHZDEASIMRREIQ-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)pyridine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a carboxamide group and a 2,6-dimethylphenyl moiety. Its molecular formula is C13H14N2OC_{13}H_{14}N_{2}O with a molecular weight of approximately 218.26 g/mol. The presence of the pyridine and carboxamide functional groups suggests potential reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticonvulsant Properties : Studies have shown that derivatives of this compound can exhibit significant anticonvulsant activity in models such as the maximal electroshock (MES) test, indicating potential use in epilepsy treatment.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, suggesting its utility in infection control.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, while the aromatic rings may participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the observed pharmacological effects.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : This may be accomplished through cyclization reactions involving appropriate precursors.
  • Introduction of the Carboxamide Group : This step often involves acylation reactions where an amine reacts with an acid chloride or anhydride.
  • Substitution on the Phenyl Ring : The 2,6-dimethyl substitution can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticonvulsant Activity Study :
    • Objective : To evaluate anticonvulsant effects using the MES test.
    • Findings : The compound displayed significant protective effects against seizures at certain dosages compared to control groups.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess antimicrobial properties against a range of bacterial and fungal strains.
    • Results : The compound exhibited notable inhibitory effects on growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Activity Evaluation :
    • Objective : To determine anti-inflammatory effects in animal models.
    • Outcomes : Results indicated a reduction in paw swelling comparable to standard anti-inflammatory drugs like aspirin.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological properties of this compound relative to structurally similar compounds:

Compound NameAnticonvulsant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundSignificantModerateNotable
N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamideModerateSignificantModerate
Other pyridine derivativesVariableVariableVariable

Scientific Research Applications

Pharmaceutical Development

The compound's potential applications in pharmaceutical development are significant due to its biological activity. The presence of the pyridine ring is common in many biologically relevant molecules, making it a candidate for drug design. Research indicates that derivatives of N-(2,6-dimethylphenyl)pyridine-2-carboxamide may exhibit anticonvulsant properties. Specifically, studies have shown that certain derivatives demonstrate significant activity in epilepsy models, particularly in the maximal electroshock (MES) test. This suggests that the compound could be further developed into a therapeutic agent for seizure disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its pharmacological properties. Modifications to its structure can significantly influence its binding affinity and mechanism of action at biological targets. Research has indicated that changes to its phenyl substitution can affect its efficacy and safety profile.

Comparison of Structural Variants

The following table summarizes some structural variants of pyridine-2-carboxamide derivatives and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(4-methylphenyl)pyridine-2-carboxamideSimilar pyridine and carboxamide structureDifferent phenyl substitution
N-(3-chlorophenyl)pyridine-2-carboxamideContains a chlorinated phenyl groupChlorine substituent alters electronic properties
N-(benzyl)pyridine-2-carboxamideBenzyl group instead of dimethylphenylVariation in steric hindrance
N-(piperidin-1-yl)pyridine-2-carboxamidePiperidine ring instead of phenylDifferent cyclic structure affects biological activity

This comparison highlights how the specific substitution pattern on the phenyl ring contributes to the compound's biological properties, making it a valuable subject for further research in medicinal chemistry.

Synthesis and Catalytic Applications

This compound can be synthesized using various catalytic methods, including chiral palladium-catalyzed reactions. These methods allow for the production of enantiomerically enriched compounds, which are essential for studying their biological activities . The synthesis process typically involves multiple steps to achieve the desired yield and purity, emphasizing the compound's relevance in synthetic organic chemistry.

Toxicology and Safety Assessments

While exploring the applications of this compound, safety assessments are critical. The compound has been classified under various categories concerning its toxicity and irritancy potential. It is not considered harmful by ingestion but may cause irritation upon skin contact or eye exposure . Understanding these safety profiles is essential for any future pharmaceutical applications.

Case Studies and Research Findings

Research findings indicate that compounds similar to this compound have been effective in various biological assays. For instance, studies involving thieno[2,3-b]pyridines with similar moieties have demonstrated significant anti-proliferative activities against cancer cell lines . Such findings underscore the potential therapeutic applications of pyridine-based compounds in oncology.

Q & A

Q. Basic: What are the optimized synthetic routes for N-(2,6-dimethylphenyl)pyridine-2-carboxamide, and how are reaction conditions validated?

Methodological Answer:
The synthesis typically involves coupling 2-pyridinecarboxylic acid derivatives with 2,6-dimethylaniline. For example, in analogous reactions, stoichiometric ratios (e.g., 4:1 molar excess of diethylamine to ensure complete deprotonation) are critical to minimize side products . Reaction validation includes monitoring via TLC, HPLC, or NMR to confirm intermediate formation. Post-synthesis, purification via recrystallization or column chromatography is recommended. Quantitative yield calculations and impurity profiling (e.g., using LC-MS) ensure reproducibility .

Q. Basic: How is this compound characterized structurally and analytically?

Methodological Answer:
Structural elucidation employs:

  • X-ray crystallography : For definitive stereochemical assignment, SHELX software (e.g., SHELXL) is widely used for refinement, leveraging high-resolution data to resolve bond angles and torsional strains .
  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups on the phenyl ring at δ ~2.3 ppm).
    • FT-IR : Confirms amide C=O stretching (~1650 cm1^{-1}) and aromatic C-H bending .
      Certified reference materials (CRMs) from ISO 17025-accredited suppliers (e.g., Sigma-Aldrich) are used for method validation, with quantitative NMR (qNMR) providing certified purity values (±0.5% uncertainty) .

Q. Advanced: How can researchers resolve discrepancies in crystallographic data for this compound and its analogs?

Methodological Answer:
Discrepancies in unit cell parameters or space group assignments often arise from polymorphism or twinning. Strategies include:

  • Data reprocessing : Use SHELXC/D/E pipelines for experimental phasing, especially with high-resolution (<1.0 Å) datasets .
  • Twinned refinement : SHELXL’s TWIN/BASF commands model twin domains, critical for resolving overlapping reflections in low-symmetry crystals .
  • Cross-validation : Compare with structurally similar compounds (e.g., bupivacaine analogs) to identify systematic errors in hydrogen bonding or van der Waals interactions .

Q. Advanced: What methodological challenges arise when scaling up synthesis for pharmacological studies?

Methodological Answer:
Key challenges include:

  • Reaction scalability : Exothermic amide coupling reactions require controlled temperature (e.g., 0–5°C for Schotten-Baumann conditions) to prevent decomposition .
  • Purification bottlenecks : Transition from batch to continuous flow reactors improves yield consistency. For example, static mixers enhance diethylamine removal in biphasic systems .
  • Regioselectivity : Competing N- vs. O-acylation is mitigated by using activating agents (e.g., HATU) and monitoring reaction progress via in-situ IR .

Q. Advanced: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal (40–80°C) conditions. Monitor degradation via UPLC-PDA-MS to identify major degradants (e.g., hydrolysis of the amide bond) .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature. For example, if degradation follows first-order kinetics at 60°C, activation energy (EaE_a) calculations predict stability under storage conditions .

Q. Advanced: What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic environments?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic attack (e.g., pyridine N-atom) or nucleophilic substitution (e.g., methyl groups) .
  • MD simulations : GROMACS or AMBER assess solvent-accessible surfaces in aqueous or lipid bilayers, relevant for drug-receptor interaction studies .

Q. Basic: What physicochemical properties (e.g., solubility, logP) are critical for formulating this compound in preclinical studies?

Methodological Answer:

  • logP determination : Use shake-flask method with octanol/water partitioning (logP ~1.8) to assess lipophilicity and membrane permeability .
  • Solubility profiling : Phase-solubility diagrams in PEG-400 or cyclodextrin solutions improve bioavailability for in vivo assays .
  • Melting point : Differential Scanning Calorimetry (DSC) confirms crystalline purity (mp ~150–155°C) .

Q. Advanced: How does this compound interact with biological targets, and what structural analogs enhance selectivity?

Methodological Answer:

  • SAR studies : Modify the piperidine/pyridine ring (e.g., bupivacaine analogs) to alter binding to voltage-gated sodium channels. For instance, substituting the propyl group with butyl (as in bupivacaine) increases lipid solubility and duration of action .
  • In vitro assays : Patch-clamp electrophysiology quantifies ion channel blockade efficacy, while SPR measures binding kinetics to serum proteins (e.g., α1_1-acid glycoprotein) .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZDEASIMRREIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068190
Record name N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
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Molecular Weight

226.27 g/mol
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CAS No.

39627-98-0
Record name N-(2,6-Dimethylphenyl)-2-pyridinecarboxamide
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Record name 2-Pyridinecarboxamide, N-(2,6-dimethylphenyl)-
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Record name N-(2,6-Dimethylphenyl)pyridine-2-carboxamide
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Record name N-(2,6-dimethylphenyl)pyridine-2-carboxamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N-(2,6-dimethylphenyl)pyridine-2-carboxamide
N-(2,6-dimethylphenyl)pyridine-2-carboxamide
N-(2,6-dimethylphenyl)pyridine-2-carboxamide
N-(2,6-dimethylphenyl)pyridine-2-carboxamide
N-(2,6-dimethylphenyl)pyridine-2-carboxamide
N-(2,6-dimethylphenyl)pyridine-2-carboxamide

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